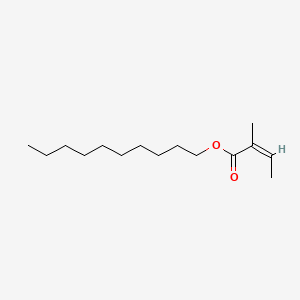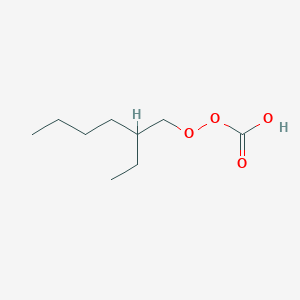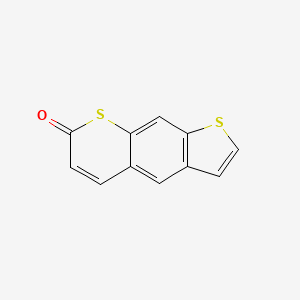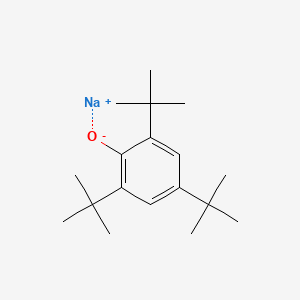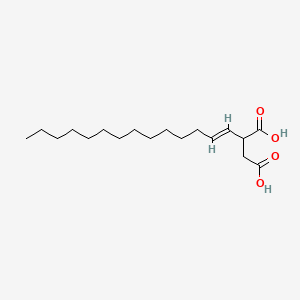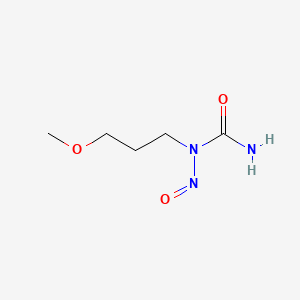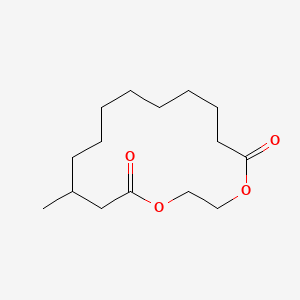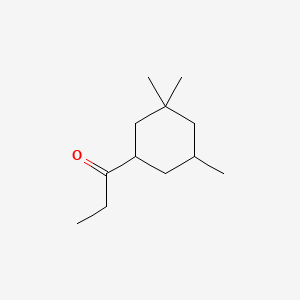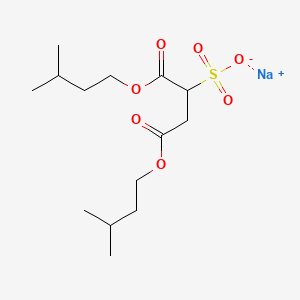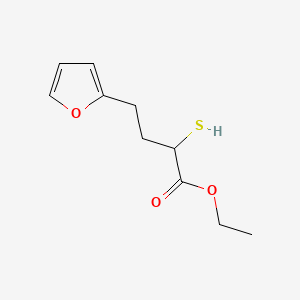
Ethyl alpha-mercaptofuran-2-butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl alpha-mercaptofuran-2-butyrate is an organic compound with the molecular formula C10H14O3S. It is also known by its systematic name, 3-Furanbutanoic acid, alpha-mercapto-, ethyl ester . This compound is characterized by the presence of a furan ring, a butanoic acid chain, and a mercapto group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl alpha-mercaptofuran-2-butyrate can be synthesized through several methods. One common synthetic route involves the esterification of 3-furanbutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-mercaptofuran-2-butyrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Ethyl alpha-mercaptofuran-2-butyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile
Mechanism of Action
The mechanism of action of ethyl alpha-mercaptofuran-2-butyrate involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the furan ring may interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Ethyl alpha-mercaptofuran-2-butyrate can be compared with other thiol-containing compounds such as ethanethiol and butanethiol. While all these compounds contain a mercapto group, this compound is unique due to the presence of the furan ring and the butanoic acid chain, which confer distinct chemical and biological properties .
List of Similar Compounds
- Ethanethiol
- Butanethiol
- 3-Furanbutanoic acid
Properties
CAS No. |
94042-79-2 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-2-sulfanylbutanoate |
InChI |
InChI=1S/C10H14O3S/c1-2-12-10(11)9(14)6-5-8-4-3-7-13-8/h3-4,7,9,14H,2,5-6H2,1H3 |
InChI Key |
FSMRWQFJKNXIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CO1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



